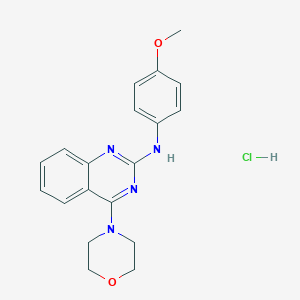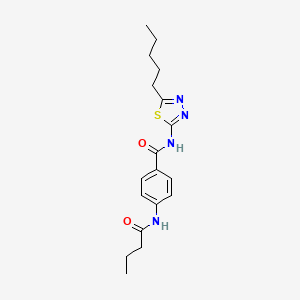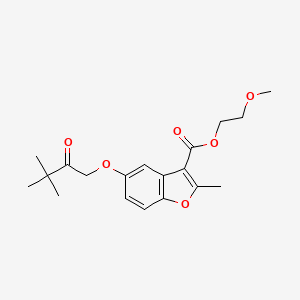![molecular formula C17H27NO3 B4838597 4-[6-(3-methoxyphenoxy)hexyl]morpholine](/img/structure/B4838597.png)
4-[6-(3-methoxyphenoxy)hexyl]morpholine
Descripción general
Descripción
4-[6-(3-methoxyphenoxy)hexyl]morpholine, also known as MPPH, is a chemical compound that belongs to the class of morpholine derivatives. MPPH is a potent and selective antagonist of the 5-HT1A serotonin receptor, which is involved in the regulation of mood, anxiety, and cognition.
Mecanismo De Acción
4-[6-(3-methoxyphenoxy)hexyl]morpholine acts as a selective antagonist of the 5-HT1A serotonin receptor, which is a G protein-coupled receptor that inhibits the activity of adenylate cyclase and reduces the levels of cyclic AMP (cAMP) in the cell. By blocking the 5-HT1A receptor, this compound increases the levels of cAMP and activates downstream signaling pathways that are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. This compound has also been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which are neurotransmitters that are involved in the regulation of mood and cognition. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[6-(3-methoxyphenoxy)hexyl]morpholine is a potent and selective antagonist of the 5-HT1A serotonin receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the scientific research on 4-[6-(3-methoxyphenoxy)hexyl]morpholine. One direction is to investigate the potential therapeutic applications of this compound in the treatment of anxiety, depression, and schizophrenia. Another direction is to study the role of the 5-HT1A receptor in the regulation of sleep, appetite, and pain perception. Additionally, future research could focus on developing new analogs of this compound that have improved pharmacological properties and reduced toxicity.
Aplicaciones Científicas De Investigación
4-[6-(3-methoxyphenoxy)hexyl]morpholine has been extensively used in scientific research to study the role of the 5-HT1A serotonin receptor in various physiological and pathological conditions. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. This compound has also been used to investigate the role of the 5-HT1A receptor in the regulation of sleep, appetite, and pain perception.
Propiedades
IUPAC Name |
4-[6-(3-methoxyphenoxy)hexyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-19-16-7-6-8-17(15-16)21-12-5-3-2-4-9-18-10-13-20-14-11-18/h6-8,15H,2-5,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFJSHGBYXJDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B4838535.png)
![3-(1,3-benzodioxol-5-yl)-5-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4838549.png)
![2-[(4-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4838557.png)
![3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4838572.png)


![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,3-dimethyl-7-nitroquinazolin-4(3H)-one](/img/structure/B4838588.png)
![methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4838595.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4838602.png)
![6-chloro-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4838612.png)
![2-methyl-7-(4-methyl-1-piperazinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4838622.png)
![methyl 5-methyl-4-phenyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4838626.png)

